3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride
Overview
Description
“3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C10H12BrClFNO and a molecular weight of 296.56 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride” consists of a pyrrolidine ring attached to a phenyl ring via an oxygen atom . The phenyl ring is substituted with bromine and fluorine atoms .Scientific Research Applications
Proteomics Research
3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride: is a specialty chemical used in proteomics research . Proteomics, the large-scale study of proteins, is crucial for understanding cellular processes. This compound can be used to modify proteins or peptides to study their structure, function, and interactions, particularly when investigating the role of fluorinated compounds in biological systems.
Molecular Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure, containing both bromo and fluoro substituents, makes it valuable for constructing fluorinated heterocycles, which are often found in pharmaceuticals due to their enhanced stability and bioactivity .
Drug Discovery
In drug discovery, fluorine atoms are often introduced into molecules to improve their metabolic stability, membrane permeability, and binding affinity3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride can be utilized to synthesize fluorinated analogs of drug candidates, potentially leading to more efficacious and selective therapies .
Agricultural Chemistry
Fluorine-containing compounds are known for their applications in agriculture. They can act as building blocks for the synthesis of agrochemicals, offering improved physical, biological, and environmental properties. This compound could be used to develop new pesticides or herbicides with enhanced activity and reduced environmental impact .
Material Science
In material science, fluorinated compounds are used to modify surface properties, such as hydrophobicity or resistance to degradation3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride could be employed in the development of fluoropolymer coatings or other materials where the presence of fluorine imparts desirable characteristics .
Radiopharmaceuticals
The introduction of fluorine-18, a positron-emitting isotope, into organic compounds is essential for the creation of radiotracers used in positron emission tomography (PET). This compound could be a precursor for the synthesis of F-18 labeled compounds, aiding in the diagnosis and research of diseases .
Environmental Chemistry
Fluorinated compounds play a role in environmental chemistry, particularly in the study of atmospheric phenomena and the development of refrigerants with lower global warming potential. This compound’s fluorine content makes it relevant for research into next-generation environmentally friendly chemicals .
Analytical Chemistry
In analytical chemistry, fluorinated compounds are often used as standards or reagents due to their distinct chemical properties3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride could be used in the development of new analytical methods or as a reference compound in fluorine NMR spectroscopy .
Safety and Hazards
properties
IUPAC Name |
3-(4-bromo-2-fluorophenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO.ClH/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCNDXJHRHMWNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)Br)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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